molecular formula C20H18N4O3S3 B2917829 N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-4-(pyrrolidine-1-sulfonyl)benzamide CAS No. 327038-72-2

N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-4-(pyrrolidine-1-sulfonyl)benzamide

Cat. No.: B2917829
CAS No.: 327038-72-2
M. Wt: 458.57
InChI Key: WRXNPJUTNBHEMT-UHFFFAOYSA-N
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Description

N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7300^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-4-(pyrrolidine-1-sulfonyl)benzamide is a complex organic compound with a unique structure that includes multiple heteroatoms and fused ring systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7300^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-4-(pyrrolidine-1-sulfonyl)benzamide involves multiple steps, including the formation of the core tricyclic structure and subsequent functionalization The synthetic route typically starts with the preparation of the tricyclic core through a series of cyclization reactionsThe final step involves the attachment of the pyrrolidine-1-sulfonyl and benzamide groups through amide bond formation.

Industrial Production Methods

While the compound is primarily synthesized in research laboratories, scaling up the production for industrial purposes would require optimization of the reaction conditions to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-4-(pyrrolidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the conversion of certain functional groups to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-4-(pyrrolidine-1-sulfonyl)benzamide has several applications in scientific research:

    Chemistry: The compound is used as a model system to study complex organic reactions and mechanisms.

    Biology: It is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: The compound’s unique structure makes it a candidate for developing new materials with specialized properties.

Mechanism of Action

The mechanism of action of N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-4-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through various pathways. The exact molecular targets and pathways depend on the specific application and context of the research.

Comparison with Similar Compounds

Similar Compounds

  • N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0{3,7}]trideca-1,3(7),5,8-tetraen-5-amine
  • 6-methyl-4,12-dioxa-2,5-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,5,7-tetraen-13-one
  • 11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0,2,6]dodeca-1,4,6,8,10-pentaen-4-amine

Uniqueness

N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-4-(pyrrolidine-1-sulfonyl)benzamide stands out due to its unique combination of functional groups and ring systems, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S3/c1-12-21-15-8-9-16-18(17(15)28-12)29-20(22-16)23-19(25)13-4-6-14(7-5-13)30(26,27)24-10-2-3-11-24/h4-9H,2-3,10-11H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXNPJUTNBHEMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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